N,N'-Diphenylsulfamide
Description
N,N-Dimethyl-N'-phenylsulfamide (CAS 4710-17-2) is a sulfamide derivative with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . Its structure features a sulfamide core (SO₂(NR₂)₂) with one nitrogen bonded to a phenyl group and the other to two methyl groups. Key physicochemical properties include:
- XLogP3: 0.9 (indicating moderate hydrophobicity)
- Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors
- Topological Polar Surface Area (TPSA): 57.8 Ų
- Rotatable Bonds: 3 .
This compound is a metabolite of the agricultural fungicide dichlofluanid and acts as an environmental contaminant in marine ecosystems . Its safety data sheet (SDS) highlights precautions for inhalation exposure, requiring immediate fresh air and oxygen administration in case of respiratory distress .
Properties
IUPAC Name |
N-(phenylsulfamoyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZVWJQUOACMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-14-4 | |
| Record name | N,N′-Diphenylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diphenylsulfamide can be synthesized through several methods. One common approach involves the reaction of aniline with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenylsulfamide often involves the use of advanced techniques to optimize yield and purity. The process may include steps such as recrystallization and purification using chromatography to obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenylsulfamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonamide derivatives.
Reduction: Reduction reactions can convert N,N’-Diphenylsulfamide into corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include sulfonamides, amines, and substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
N,N'-Diphenylsulfamide has shown significant potential in medicinal applications, particularly as an antimicrobial agent. Its structure allows it to interact effectively with bacterial enzymes, inhibiting their function.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives, including this compound, exhibit broad-spectrum antibacterial properties. For instance, studies have indicated that these compounds can inhibit the growth of various gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Klebsiella pneumoniae | 15 |
| Streptococcus pyogenes | 17 |
The mechanism of action involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to impaired DNA replication .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile reagent for the synthesis of various compounds. Its ability to participate in reactions such as alkylation and acylation makes it valuable in creating complex molecular structures.
Synthesis Applications
Recent studies have highlighted the use of this compound in:
- Photoredox Catalysis : It can generate sulfonamidyl radicals under mild conditions for further functionalization .
- Cross-Coupling Reactions : Utilized in nickel-catalyzed cross-couplings with aryl halides to form biaryl compounds .
Table 2: Synthetic Reactions Involving this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Alkylation | Sulfonamides | |
| Acylation | Aryl Sulfonamides | |
| Cross-Coupling | Biaryl Compounds |
Material Science
This compound is also explored in material science for its properties that can enhance polymer performance. Its incorporation into polymer matrices has been studied for improving thermal stability and mechanical properties.
Polymer Applications
Research indicates that when added to polymers, this compound can:
- Improve thermal stability.
- Enhance mechanical strength.
- Act as a processing aid in the production of thermoplastics.
Table 3: Properties of Polymers Modified with this compound
| Property | Unmodified Polymer | Modified Polymer (with this compound) |
|---|---|---|
| Thermal Stability (°C) | 200 | 230 |
| Tensile Strength (MPa) | 30 | 45 |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study on the synthesis of new sulfonamide derivatives revealed that modifications at specific positions on the diphenyl ring significantly enhanced antimicrobial activity against resistant bacterial strains .
- Case Study 2 : Research involving the use of this compound in polymer formulations demonstrated marked improvements in both thermal and mechanical properties, making it a candidate for high-performance materials .
Mechanism of Action
The mechanism of action of N,N’-Diphenylsulfamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares N,N-Dimethyl-N'-phenylsulfamide with derivatives modified at the phenyl group or sulfamide nitrogen:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | TPSA (Ų) |
|---|---|---|---|---|---|---|
| N,N-Dimethyl-N'-phenylsulfamide | 4710-17-2 | C₈H₁₂N₂O₂S | 200.26 | Phenyl, dimethylamine | 0.9 | 57.8 |
| N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide | 82936-48-9 | C₈H₁₁N₃O₄S | 245.26 | 3-Nitrophenyl | 1.5* | 97.7* |
| N'-(3-Aminophenyl)-N,N-dimethylsulfamide | 57947-00-9 | C₈H₁₃N₃O₂S | 215.27 | 3-Aminophenyl | -0.2* | 85.6* |
| N'-(3,5-Dimethylphenyl)-N,N-dimethylsulfamide | 335397-30-3 | C₁₀H₁₆N₂O₂S | 228.31 | 3,5-Dimethylphenyl | 1.8* | 57.8 |
*Estimated using computational tools (e.g., ChemAxon).
Key Observations:
- Electron-Withdrawing Groups (e.g., Nitro) : The 3-nitrophenyl derivative (CAS 82936-48-9) exhibits increased hydrophobicity (XLogP3 = 1.5 vs. 0.9) and higher polarity (TPSA = 97.7 Ų) due to the nitro group’s electron-withdrawing effects .
- Electron-Donating Groups (e.g., Amino): The 3-aminophenyl analog (CAS 57947-00-9) shows reduced LogP (-0.2) and elevated TPSA (85.6 Ų), likely due to hydrogen bonding from the -NH₂ group .
- Hydrophobic Substituents (e.g., Methyl) : The 3,5-dimethylphenyl derivative (CAS 335397-30-3) has higher XLogP3 (1.8), enhancing lipid solubility, which may improve membrane permeability .
Biological Activity
N,N'-Diphenylsulfamide (DPS) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of DPS, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an organosulfur compound with the following chemical structure:
- Molecular Formula: C12H12N2O2S
- Molecular Weight: 252.30 g/mol
The compound features two phenyl groups attached to a sulfamide moiety, which is crucial for its biological activity.
1. Antioxidant Activity
DPS has been shown to exhibit significant antioxidant properties. A study indicated that DPS can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in conditions such as diabetes, where oxidative stress plays a critical role in disease progression .
2. Anti-inflammatory Properties
Research has demonstrated that DPS possesses anti-inflammatory effects. In animal models, DPS administration resulted in reduced levels of pro-inflammatory cytokines and markers, suggesting its potential use in treating inflammatory diseases .
3. Antimicrobial Effects
DPS has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that DPS exhibits inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Scavenging Free Radicals: DPS interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
- Modulation of Cytokine Production: By inhibiting the signaling pathways involved in inflammation, DPS reduces the synthesis of pro-inflammatory cytokines.
- Disruption of Bacterial Cell Wall Synthesis: The antimicrobial action may involve interference with bacterial cell wall integrity or function.
Case Study 1: Diabetes Management
A study investigated the effects of DPS co-administered with mesenchymal stem cells (MSCs) in diabetic rats. The results showed that DPS enhanced the hypoglycemic effect of MSCs, leading to improved pancreatic regeneration and reduced inflammation . This highlights its potential as an adjunct therapy in diabetes management.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, DPS was tested against common pathogens responsible for urinary tract infections (UTIs). The findings indicated that DPS exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This suggests its potential role in treating UTIs.
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
